molecular formula C12H17N7O5 · HBr B613146 H-Arg(NO2)-pNA hydrobromide CAS No. 29028-61-3

H-Arg(NO2)-pNA hydrobromide

Cat. No.: B613146
CAS No.: 29028-61-3
M. Wt: 420.23
InChI Key:
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Description

H-Arg(NO2)-pNA hydrobromide, also known as Nω-Nitro-L-arginine-p-nitroanilide hydrobromide, is a derivative of the amino acid arginine. This compound is often used in biochemical research due to its ability to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission.

Mechanism of Action

    Target of action

    The compound contains an arginine residue, which is a basic amino acid involved in protein synthesis . It also has a nitro group, which is often involved in electron transfer reactions. Therefore, the compound might interact with enzymes or receptors that recognize these functional groups.

    Mode of action

    Based on its structure, it might act as a nucleophilic reagent , meaning it could donate electrons to other molecules, leading to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg(NO2)-pNA hydrobromide typically involves the nitration of L-arginine followed by the coupling of the nitro-arginine derivative with p-nitroaniline. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the arginine molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing automated reactors to maintain precise control over reaction conditions. The purification process often includes crystallization and chromatography to achieve high purity levels required for research applications.

Chemical Reactions Analysis

Types of Reactions

H-Arg(NO2)-pNA hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino-arginine derivatives.

    Substitution: Formation of various substituted arginine derivatives depending on the nucleophile used.

Scientific Research Applications

H-Arg(NO2)-pNA hydrobromide is widely used in scientific research due to its ability to inhibit nitric oxide synthase. This property makes it valuable in studies related to:

    Chemistry: Investigating the mechanisms of nitric oxide synthase inhibition and the role of nitric oxide in chemical reactions.

    Biology: Understanding the physiological and pathological roles of nitric oxide in biological systems.

    Medicine: Exploring potential therapeutic applications in conditions where nitric oxide production is dysregulated, such as hypertension and neurodegenerative diseases.

    Industry: Used in the development of diagnostic assays and as a research tool in pharmaceutical development.

Comparison with Similar Compounds

Similar Compounds

    Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME): Another nitric oxide synthase inhibitor with similar inhibitory properties.

    Nω-Nitro-L-arginine (L-NNA): A closely related compound with similar biological activity.

Uniqueness

H-Arg(NO2)-pNA hydrobromide is unique due to its specific structure, which allows for selective inhibition of nitric oxide synthase. Its p-nitroanilide moiety provides additional functional versatility, making it a valuable tool in biochemical research.

Properties

IUPAC Name

(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-(4-nitrophenyl)pentanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7O5.BrH/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22;/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIUCLVWDVXVTH-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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